[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine
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Overview
Description
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a phenylpropyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and improve yields. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine: undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Imidazole derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of [1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine: can be compared with other imidazole derivatives such as:
Benzimidazole: Known for its broad-spectrum antimicrobial activity.
2-Phenylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
1-Methylimidazole: Commonly used as a catalyst and in the production of ionic liquids.
The unique combination of the phenylpropyl group and the imidazole ring in This compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(3-phenylpropyl)imidazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-11-13-15-8-10-16(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,8,10H,4,7,9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFLAURLODWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=CN=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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